1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Description
1-(3-Fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been described as selective inhibitors of glutaminase 1 (gls1) .
Mode of Action
Based on its structural similarity to known gls1 inhibitors , it may interact with GLS1 to inhibit its activity. GLS1 is an enzyme that converts glutamine into glutamate, a critical step in several metabolic pathways.
Biochemical Pathways
The inhibition of GLS1 affects several biochemical pathways. The most significant is the disruption of glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This disruption can affect cellular energy production and other downstream processes that rely on these metabolites .
Pharmacokinetics
The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .
Result of Action
The inhibition of GLS1 by this compound could potentially lead to a decrease in the production of glutamate. This could disrupt several cellular processes, including energy production and signal transduction. The exact cellular effects would depend on the specific cell type and the role of glutaminolysis in its metabolism .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)14(20)19-6-4-11(5-7-19)22-15-18-17-9-23-15/h2-3,8-9,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOBKZSBVDCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.